2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

Catalog No.
S6874984
CAS No.
1226438-17-0
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

CAS Number

1226438-17-0

Product Name

2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide

IUPAC Name

2-phenyl-N-(3-pyrrol-1-ylpropyl)butanamide

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-2-16(15-9-4-3-5-10-15)17(20)18-11-8-14-19-12-6-7-13-19/h3-7,9-10,12-13,16H,2,8,11,14H2,1H3,(H,18,20)

InChI Key

MKPJAVQJSWKNCW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is a synthetic compound that belongs to the family of synthetic cathinones. It is also known by its street name buphedrone. Cathinones are derivatives of cathinone, a naturally occurring stimulant found in khat leaves, a plant native to East Africa and the Arabian Peninsula. Buphedrone was first synthesized in 1928 but gained attention from the scientific community in the early 2000s due to its growing use as a recreational drug.
The chemical formula of buphedrone is C18H23NO, and its molecular weight is 269.383 g/mol. It is a white or off-white crystalline powder that is soluble in water, methanol, and ethanol. It has a melting point of 193-195°C and a boiling point range between 470-650°C at 760 mmHg. The compound has a pKa value of 9.32, indicating that it is a weak base. Buphedrone has a molecular structure that resembles amphetamines and cocaine, which is why it has been found to have stimulant-like effects.
Buphedrone can be synthesized using various chemical methods. One common method involves the reaction of α-bromobutyrophenone with pyrrolidine, followed by reductive amination using aluminum amalgam and formic acid. The final product is purified using recrystallization with an organic solvent.
Various analytical techniques can be used to characterize buphedrone, including nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared spectroscopy (FTIR), and mass spectrometry (MS). These techniques can provide information related to the molecular structure, functional groups, and purity of the compound.
Buphedrone can be detected and quantified in biological fluids, such as blood, urine, and saliva. Analytical methods used for detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for accurate and sensitive detection of buphedrone in biological samples.
Buphedrone has been found to have stimulant-like effects similar to amphetamines and cocaine. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain, leading to feelings of euphoria, increased energy, and a decreased appetite. It also increases the levels of norepinephrine and serotonin in the brain, which contribute to its psychoactive effects.
Buphedrone has been found to be toxic to various organs, including the liver, kidneys, and lungs. Long-term use of this compound can also lead to psychiatric disorders, such as anxiety, depression, and psychosis. In scientific experiments, the safety and toxicity of buphedrone should be closely monitored to avoid adverse effects on research subjects.
Buphedrone has been used in scientific experiments to study its effects on the brain and behavior. It has also been used as a reference standard in the development of analytical methods for detecting and quantifying synthetic cathinones in biological fluids.
The use of buphedrone as a recreational drug has led to its recognition as a public health concern due to its potential for abuse and addiction. However, its use in research continues to grow as more studies investigate its effects on the brain and behavior.
Buphedrone has potential implications for various fields of research and industry, including pharmacology, toxicology, and forensic science. Its use as a reference standard in analytical methods can contribute to the development of more accurate and sensitive detection methods for synthetic cathinones. In the pharmaceutical industry, buphedrone may have potential as a therapeutic agent for psychiatric disorders, although further research is needed to investigate its safety and efficacy.
One limitation of buphedrone research is the lack of information on its long-term effects on the brain and behavior. Future research should focus on the potential for adverse effects associated with chronic use of this compound. Additional research is also needed to explore the potential therapeutic applications of buphedrone in treating psychiatric disorders. Other future directions for research include investigating the mechanism of action of buphedrone on the brain and synthesizing derivatives of buphedrone to explore potential therapeutic effects while minimizing adverse effects.
In conclusion, buphedrone is a synthetic cathinone with stimulant-like effects that has gained notoriety as a recreational drug. Its use in research has contributed to the development of analytical methods for detecting and quantifying synthetic cathinones in biological fluids. Further research is needed to explore its potential therapeutic applications in treating psychiatric disorders and its long-term effects on the brain and behavior.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

270.173213330 g/mol

Monoisotopic Mass

270.173213330 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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